molecular formula C9H13ClN2O2S B13214786 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride

5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride

Cat. No.: B13214786
M. Wt: 248.73 g/mol
InChI Key: QNVLESGPGHRTDX-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its imidazo[1,2-a]azocine core, which is a fused bicyclic system, and a sulfonyl chloride functional group at the 3-position. The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable azocine precursor in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve the highest yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The imidazo[1,2-a]azocine core can participate in cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

Scientific Research Applications

5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activities. The imidazo[1,2-a]azocine core may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a sulfonyl chloride group.

    5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonamide: Similar core structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and versatility in chemical synthesis

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine-3-sulfonyl chloride

InChI

InChI=1S/C9H13ClN2O2S/c10-15(13,14)9-7-11-8-5-3-1-2-4-6-12(8)9/h7H,1-6H2

InChI Key

QNVLESGPGHRTDX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN2C(=NC=C2S(=O)(=O)Cl)CC1

Origin of Product

United States

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